molecular formula C16H17FN2O4 B2678922 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034271-03-7

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2678922
CAS No.: 2034271-03-7
M. Wt: 320.32
InChI Key: SFKQYZQYJQGVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a fluoro-substituted aromatic ring, an azetidine ring, and an oxazolidine-2,4-dione moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route starts with the preparation of the fluoro-substituted aromatic precursor, followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reagents, and advanced purification techniques to ensure the compound meets industry standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, particularly the carbonyl groups.

    Substitution: The fluoro-substituted aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its azetidine ring, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required.

Properties

IUPAC Name

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-2-3-11(6-13(10)17)4-5-14(20)18-7-12(8-18)19-15(21)9-23-16(19)22/h2-3,6,12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKQYZQYJQGVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.